molecular formula C6H6O4S B1676805 m-Phenolsulfonic acid CAS No. 585-38-6

m-Phenolsulfonic acid

Cat. No.: B1676805
CAS No.: 585-38-6
M. Wt: 174.18 g/mol
InChI Key: ZCLXQTGLKVQKFD-UHFFFAOYSA-N
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Description

m-Phenolsulfonic acid, also known as 3-hydroxybenzenesulfonic acid, is an organic compound with the molecular formula C6H6O4S. It is a derivative of phenol where a sulfonic acid group is attached to the meta position of the benzene ring. This compound is known for its strong acidic properties and is commonly used in various industrial and research applications .

Mechanism of Action

Target of Action

m-Phenolsulfonic acid is an arenesulfonic acid that is phenol substituted by a sulfo group at C-3 . It has a role as a metabolite .

Mode of Action

It is known that phenolic compounds, which this compound is a part of, have been shown to inhibit the transcription factor nrf2 . Nrf2 plays a crucial role in the cytoprotective response against oxidative stress, including cancer growth and progression, and therapy resistance .

Biochemical Pathways

Phenolic compounds, including this compound, have been shown to induce apoptosis in various cancer cells and cause cell cycle arrest in several types of cancer cells through caspase-3, MAPK, AMPK, Akt, NF-κB, Wnt, CD95, and SIRT1 pathways .

Pharmacokinetics

It is known that phenolic compounds undergo extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the phenolic compounds and thus their pharmacological action .

Result of Action

Phenolic compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is produced after sulphonation of Phenol at around 100 degrees . Also, the bioavailability and pharmacodynamic action of the phenolic compounds and their metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Phenolsulfonic acid can be synthesized through the sulfonation of phenol using concentrated sulfuric acid. The reaction typically involves heating phenol with sulfuric acid, which results in the substitution of a hydrogen atom on the benzene ring with a sulfonic acid group. The reaction conditions include maintaining a high temperature and using an excess of sulfuric acid to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, this compound is produced by the sulfonation of phenol with sulfur trioxide or oleum. The process involves the controlled addition of sulfur trioxide to phenol, followed by neutralization with a base to obtain the desired sulfonic acid. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: m-Phenolsulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

m-Phenolsulfonic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: m-Phenolsulfonic acid is unique due to its specific positioning of the sulfonic acid group at the meta position, which imparts distinct chemical properties and reactivity compared to its ortho and para counterparts. This positioning affects its acidity, solubility, and reactivity in various chemical reactions, making it a valuable compound in specific applications .

Properties

IUPAC Name

3-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXQTGLKVQKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060406
Record name m-Phenolsulfonic acid
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Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-38-6
Record name 3-Hydroxybenzenesulfonic acid
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Record name m-Phenolsulfonic acid
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Record name m-Phenolsulfonic acid
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Record name m-hydroxybenzenesulphonic acid
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Record name M-PHENOLSULFONIC ACID
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Synthesis routes and methods

Procedure details

The synthesis of HIV protease inhibitor UIC-98-056 with hydroxyethylene and hydroxyethylamine isosteres is outlined in FIG. 3. The known lactone 1 was converted to acid 2 by lithium hydroxide mediated hydrolysis followed by protection of the alcohol functionality as tert-butyldimethylsilyl ether (Ghosh et al., 1998, Synthesis, 937 (Review); Ghosh et al., 1991, J. Org. Chem. 56:6500; Evens et al., 1985). The previously described (Ghosh et al., 1992, J. Chem. Soc., Chem. Co., 273; Ghosh et al., 1998, Synthesis, 937 (Review)) azido epoxide 3 was reacted with isobutylamine in 2-propanol at 80° C. for 4 h and the resulting azidoalcohol was treated with m-tetrahydropyranyloxybenzenesulfonyl chloride 4 (Metanilic acid was diazotized at 0° C. and the resulting salt was boiled with water to obtain 3-hydroxybenzene sulfonic acid which was then treated with thionyl chloride/catalytic DMF/reflux to obtain sulfonyl chloride. The hydroxy group of the resulting 3-hydroxybenzene sulfonyl chloride was protected as THP ether by treating with DHP/catalytic PPTS in methylene chloride to get 4 as an oil.) in the presence of aqueous NaHCO3 to provide the sulfonamide derivative 5. The azide functionality of 5 was hydrogenated over 10% Pd—C in methanol to afford the corresponding amine which was coupled with the acid 2 in the presence of 1-[3-dimethylaminopropyl]-3-ethylcarodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to afford the amide 6. Removal of the BOC group by treatment with aqueous hydrochloric acid and alkoxycarbonylation of the resulting amine with the known (Ghosh et al., 1993a) mixed active carbonate 7 in methylene chloride in the presence of 3 equivalents of triethylamine (Et3N) 23° C. for 12 h afforded the inhibitor 8 (UIC-98-056).
[Compound]
Name
hydroxyethylene and hydroxyethylamine
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[Compound]
Name
lactone
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[Compound]
Name
acid 2
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[Compound]
Name
alcohol
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[Compound]
Name
azido epoxide
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reactant
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reactant
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Name
azidoalcohol
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reactant
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Name
m-tetrahydropyranyloxybenzenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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